

Lavendustin A vs. Lavendustin C: A Comparative Guide for Researchers

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|----------------------|---------------|-----------|
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An in-depth analysis of two structurally related tyrosine kinase inhibitors to guide scientific and therapeutic research.

When selecting a protein tyrosine kinase (PTK) inhibitor for research or drug development, the choice between structurally similar compounds can be critical. Lavendustin A and **Lavendustin C**, both potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, present such a choice. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision.

At a Glance: Kev Differences

| Feature | Lavendustin A | Lavendustin C |
|----------------------|---------------------------------|--|
| Chemical Formula | C21H19NO6 | C14H13NO5 |
| Molecular Weight | 381.4 g/mol | 275.3 g/mol |
| Primary Targets | EGFR, c-Src | EGFR, c-Src, CaMK II |
| Additional Mechanism | Inhibits tubulin polymerization | Not reported to inhibit tubulin polymerization |

Chemical Structure and Properties



Lavendustin A and **Lavendustin C** share a common chemical backbone, which is evident in their similar inhibitory profiles against certain kinases. However, a key structural difference lies in the substituent on the amine group. Lavendustin A possesses an additional (2-hydroxyphenyl)methyl group, contributing to its higher molecular weight.

Lavendustin A is a natural product isolated from Streptomyces griseolavendus.[1] It is a cell-permeable and reversible inhibitor of EGFR tyrosine kinase.[2]

Lavendustin C is a derivative of a Streptomyces griseolavendus butyl acetate extract.[3] It is also a potent inhibitor of EGFR-associated tyrosine kinase.[3]

Mechanism of Action and Target Specificity

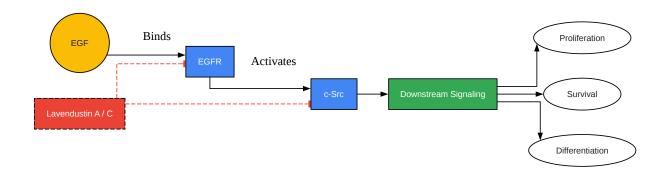
Both Lavendustin A and **Lavendustin C** are potent inhibitors of EGFR and the non-receptor tyrosine kinase c-Src. However, their inhibitory profiles and additional mechanisms of action show notable distinctions.

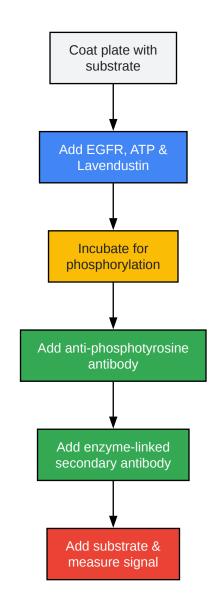
Lavendustin A is a competitive inhibitor with respect to ATP for the EGFR kinase.[4] A significant aspect of its cellular activity is the inhibition of tubulin polymerization, a mechanism that contributes to its cytotoxic effects.[1][5] This dual mechanism of targeting both a signaling kinase and a structural protein makes Lavendustin A a compound of interest for cancer research.

Lavendustin C also potently inhibits EGFR and c-Src.[3][6] Unlike Lavendustin A, it has been reported to be a potent inhibitor of Ca²⁺/calmodulin-dependent kinase II (CaMK II).[3][6] There is currently no evidence in the reviewed literature to suggest that **Lavendustin C** inhibits tubulin polymerization.

The signaling pathway primarily affected by both compounds through EGFR and c-Src inhibition involves the disruption of downstream cellular processes such as proliferation, differentiation, and survival.







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